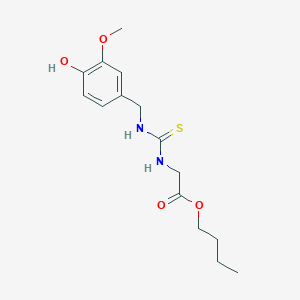

4-(4-Fluorobenzylamino)-1,2-phenylenediamine

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 4-(4-Fluorobenzylamino)-1,2-phenylenediamine often involves multi-step chemical reactions, starting from basic aromatic amines or nitriles. For instance, a novel synthesis of 4-[(18)F]fluorobenzylamine, which shares a similar fluorobenzylamine moiety, has been achieved through transition metal-assisted sodium borohydride reduction of 4-[(18)F]fluorobenzonitrile (Koslowsky, Mercer, & Wuest, 2010). This method has been extended to automated syntheses, showcasing the compound's utility as a building block for more complex molecules.

Molecular Structure Analysis

The molecular structure of related benzylamine compounds has been elucidated using X-ray crystallography and density functional theory calculations, revealing insights into their geometric configuration and electronic structure. For example, N-phenyl-4-nitrobenzylamine and its derivatives have been structurally characterized, providing a foundation for understanding the steric and electronic influences on the molecule's reactivity and properties (Iwasaki et al., 1988).

Scientific Research Applications

Selective and Sensitive Reagent for Selenium : 4-Dimethylamino-1,2-phenylenediamine has been identified as a highly selective, sensitive, and reproducible reagent for selenium, with potential applications in photometric and qualitative analysis (Demeyere & Hoste, 1962).

Synthesis of Thiazolo[3,4-a]quinoxalines : The mesomeric effect of a fluorine atom in 1,2-phenylenediamines is similar to an aminosubstituent, leading to region-isomeric thiazolo[3,4-a]quinoxalines, which are important in organic chemistry and pharmaceuticals (Mamedov et al., 2009).

Building Block for Radiopharmaceuticals : 4-[(18)F]fluorobenzylamine can be synthesized with high radiochemical purity and yield, making it a valuable building block for the synthesis of (18)F-labeled compounds in nuclear medicine (Way & Wuest, 2013).

Synthesis of Benzimidazoles : 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole can be synthesized from o-phenylenediamine and ethyl acetoacetate, showing potential in organic synthesis and drug discovery (Huang Jin-qing, 2009).

Nucleophilic Substitution in Heterocyclic Syntheses : A new method for preparing nucleophilically substituted o-phenylenediamines, with potential applications in heterocyclic syntheses, has been developed (Jefferson & Suschitzky, 1977).

Chiral Solvatochromic Schiff Bases : Chiral Schiff bases containing (S)-proline or (R)-3-aminopropane-1,2-diol functionalities have been synthesized, showing potential in organic and pharmaceutical chemistry (Spange, Schreiter, & Hofmann, 2006).

Electrochromic Aromatic Polyamides : Highly stable anodic electrochromic aromatic polyamides containing N,N,N‘,N‘-Tetraphenyl-p-Phenylenediamine moieties have been developed, with promising properties for applications in electronics, automotive, and aerospace industries (Liou & Chang, 2008).

Safety And Hazards

properties

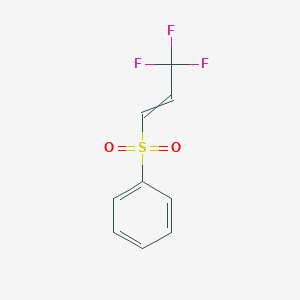

IUPAC Name |

4-N-[(4-fluorophenyl)methyl]benzene-1,2,4-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3/c14-10-3-1-9(2-4-10)8-17-11-5-6-12(15)13(16)7-11/h1-7,17H,8,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYLGISQRDBPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

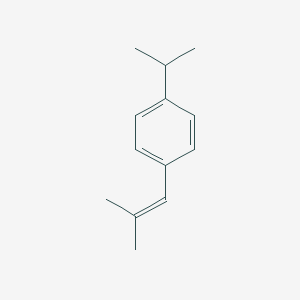

C1=CC(=CC=C1CNC2=CC(=C(C=C2)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459837 | |

| Record name | 4-(4-FLUOROBENZYLAMINO)-1,2-PHENYLENEDIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorobenzylamino)-1,2-phenylenediamine | |

CAS RN |

491871-67-1 | |

| Record name | 4-(4-FLUOROBENZYLAMINO)-1,2-PHENYLENEDIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate](/img/structure/B26071.png)